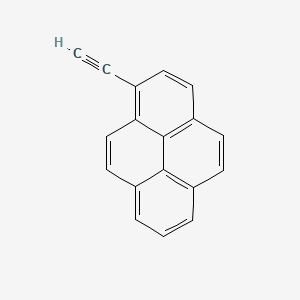

1-Ethynylpyrene

説明

特性

IUPAC Name |

1-ethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188527 | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34993-56-1 | |

| Record name | 1-Ethynylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34993-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Ethynylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-ethynylpyrene, a valuable building block in materials science and drug development. Its rigid, planar structure and unique photophysical properties make it a sought-after component for the creation of novel organic electronics, fluorescent probes, and targeted therapeutic agents. This document outlines a common synthetic route, details experimental protocols, and tabulates key characterization data.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the case of this compound synthesis, the common starting materials are 1-bromopyrene and an acetylene source, often a protected form like ethynyltrimethylsilane (TMSA) to prevent self-coupling. The synthesis is typically a two-step process: the Sonogashira coupling to form 1-((trimethylsilyl)ethynyl)pyrene, followed by the deprotection of the trimethylsilyl group to yield the final product.

Signaling Pathway for Sonogashira Coupling

Caption: The catalytic cycle of the Sonogashira coupling reaction for the synthesis of 1-((trimethylsilyl)ethynyl)pyrene.

Experimental Protocols

The following protocols are based on established synthetic procedures.

Synthesis of 1-((trimethylsilyl)ethynyl)pyrene (Protected Intermediate)

A detailed procedure for a similar transformation suggests the following: To a solution of 1-bromopyrene, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst like copper(I) iodide (CuI) in a suitable solvent system (e.g., toluene and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)), ethynyltrimethylsilane is added. The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) for completion. Upon completion, the reaction is worked up by washing with water and extracting with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Synthesis of this compound (Deprotection)

The trimethylsilyl protecting group is removed from 1-((trimethylsilyl)ethynyl)pyrene to yield the final product. A typical procedure involves dissolving the protected intermediate in a mixture of dichloromethane and methanol. A base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by column chromatography.

Experimental Workflow

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Fluorescence Spectroscopy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₀ |

| Molecular Weight | 226.27 g/mol [3] |

| Monoisotopic Mass | 226.07825 g/mol [4] |

| Appearance | Light yellow solid[5] |

| Solubility | Good in chloroform, dichloromethane, and toluene; Low in water[5] |

| CAS Number | 34993-56-1[3] |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

While specific, experimentally verified NMR data for this compound was not found in the searched literature, the purity of the compound is often confirmed by ¹H and ¹³C NMR. For reference, the NMR spectrum of the parent compound, pyrene, and related derivatives show characteristic signals in the aromatic region (typically 7.8-9.0 ppm in ¹H NMR). The ethynyl proton of this compound is expected to appear as a singlet in the ¹H NMR spectrum, likely in the range of 3.0-3.5 ppm. The alkynyl carbons would show characteristic signals in the ¹³C NMR spectrum around 80-90 ppm.

Mass Spectrometry

The molecular weight of this compound is 226.27 g/mol .[3] In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. For instance, the calculated exact mass is 226.07825 Da.[4]

UV-Visible and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and emission spectra due to its extended π-conjugated system.

| Spectroscopic Data | Wavelength (nm) |

| UV-Vis Absorption Maxima (λ_abs_) | 343, 326, 313, 276, 265, 242, 234[5] |

| Fluorescence Emission Maxima (λ_em_) | 377, 397[5] |

The photophysical properties of this compound are sensitive to its environment, making it a useful fluorescent probe.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Sonogashira coupling of 1-bromopyrene with a protected alkyne followed by deprotection is a reliable synthetic route. The identity and purity of the final product are confirmed through a combination of spectroscopic techniques. The unique structural and photophysical properties of this compound will continue to make it a valuable tool for researchers in chemistry, materials science, and drug development.

References

photophysical properties of 1-ethynylpyrene

An In-depth Technical Guide to the Photophysical Properties of 1-Ethynylpyrene

Abstract

This compound is a versatile fluorescent probe derived from pyrene, a well-studied polycyclic aromatic hydrocarbon (PAH). Its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local environment, make it an invaluable tool in chemical biology, materials science, and drug development. The terminal ethynyl group provides a convenient handle for covalent attachment to a wide array of molecules via "click chemistry" or Sonogashira coupling reactions. This guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a summary of its key applications for researchers and scientific professionals.

Introduction

Pyrene and its derivatives are renowned for their distinctive fluorescence characteristics. A key feature is the ability to form "excimers" (excited-state dimers) at high concentrations or when two pyrene moieties are in close proximity.[1][2] This results in a significant red-shift in the emission spectrum, a phenomenon that has been widely exploited to probe molecular distances and conformational changes in biomolecules.[2][3]

This compound retains the fundamental photophysical properties of the parent pyrene chromophore while incorporating a reactive terminal alkyne. This functional group allows for its straightforward integration into larger molecular systems, such as polymers, dendrimers, and oligonucleotides, serving as a sensitive fluorescent reporter.[1][4][5] Its primary applications include its use as a fluorescent label for tracking biomolecules, studying DNA dynamics, and developing novel materials for organic light-emitting diodes (OLEDs).[4][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. A common route involves the palladium-catalyzed reaction of 1-bromopyrene with a protected acetylene source, such as trimethylsilylacetylene, followed by a deprotection step to yield the terminal alkyne.

-

Step 1: Coupling: 1-Bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

-

Step 2: Deprotection: The resulting trimethylsilyl-protected ethynylpyrene is treated with a base, such as potassium hydroxide (KOH) or a fluoride source like tetrabutylammonium fluoride (TBAF), to remove the silyl group and afford this compound.[7][8]

Core Photophysical Properties

Absorption and Emission Spectra

Like its parent compound, the absorption spectrum of this compound is characterized by several sharp, well-defined vibronic bands. The most prominent absorption maxima are typically observed in the ultraviolet region, with key peaks around 343 nm, 326 nm, and 276 nm.[2]

The fluorescence emission spectrum also displays distinct vibronic fine structure, with characteristic monomer emission peaks typically appearing at approximately 377 nm and 397 nm.[2] The shape and position of these bands are sensitive to the solvent environment.

Solvatochromism

Solvatochromism refers to the change in the spectral properties of a chromophore in response to the polarity of its solvent environment. This compound exhibits noticeable solvatochromism, where changes in solvent polarity can influence the position and intensity of its absorption and emission bands.[9][10] This property is particularly useful when pyrene is used as a probe in environments with varying polarity, such as protein binding pockets or cell membranes. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the fluorescence emission spectrum is often used as a reliable "polarity index".[11]

Excimer Formation

A hallmark of pyrene-based fluorophores is the formation of excimers. When two this compound molecules are positioned in a cofacial arrangement at a distance of approximately 3-4 Å, they can form an excited-state dimer upon photoexcitation. This excimer state deactivates by emitting a broad, structureless, and significantly red-shifted fluorescence band, typically centered around 460-500 nm.[3][5] The ratio of excimer to monomer emission intensity is highly dependent on the concentration and the structural constraints of the system, making it an effective "spectroscopic ruler" for measuring intramolecular and intermolecular distances.[3]

Fluorescence Quantum Yield and Lifetime

Pyrene derivatives are known for their high fluorescence quantum yields (Φ_F) and long fluorescence lifetimes (τ_F) in deoxygenated solutions. The quantum yield of pyrene in acetonitrile is reported to be 0.65, and its lifetime can be as long as 440 ns in cyclohexane.[12] These properties are crucial for applications requiring high sensitivity. The ethynyl substitution does not significantly alter these favorable characteristics. However, both quantum yield and lifetime are susceptible to quenching by molecular oxygen and other quenching agents.

Data Presentation: Photophysical Parameters

The following table summarizes the key quantitative photophysical data for this compound. Values can vary depending on the specific solvent and experimental conditions.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maxima (λ_abs) | 343, 326, 313, 276, 265, 242 nm | Not specified | [2] |

| Emission Maxima (λ_em) | 377, 397 nm (Monomer) | Not specified | [2] |

| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ at 345 nm | Methanol | [3] |

| Fluorescence Quantum Yield (Φ_F) | ~0.65 (for parent pyrene) | Acetonitrile | [12] |

| Fluorescence Lifetime (τ_F) | ~290 - 440 ns (for parent pyrene) | Ethanol - Cyclohexane | [12] |

| Molecular Formula | C₁₈H₁₀ | - | [2] |

| Molecular Weight | 226.27 g/mol | - | [13] |

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε).

-

Methodology:

-

Prepare a stock solution of this compound of known concentration in a spectroscopic-grade solvent (e.g., chloroform, dichloromethane, or toluene).[2][6]

-

Perform serial dilutions to prepare a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0.

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette, using the pure solvent as a reference.[14]

-

Identify the wavelengths of maximum absorbance.

-

Calculate the molar extinction coefficient (ε) at a specific λ_max using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λ_ex, λ_em).

-

Methodology:

-

Prepare a dilute solution of this compound in the desired solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Use a spectrofluorometer equipped with excitation and emission monochromators.[5]

-

To obtain the emission spectrum, set the excitation wavelength to a known absorption maximum (e.g., 345 nm) and scan the emission monochromator over the expected fluorescence range (e.g., 350-600 nm).[5]

-

To obtain the excitation spectrum, set the emission monochromator to a known emission maximum (e.g., 377 nm) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

Fluorescence Quantum Yield (Φ_F) Determination

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the chosen excitation wavelength.

-

Record the absorbance of each solution at the excitation wavelength.

-

Record the integrated fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings.[15]

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[16]

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τ_F).

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Excite a dilute sample solution with a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.

-

Detect the emitted single photons using a high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of photon arrival times over many cycles.

-

The decay of this histogram represents the fluorescence decay curve, which can be fitted to an exponential function to extract the fluorescence lifetime(s).

-

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive photophysical characterization of this compound.

Caption: Workflow for characterizing the .

Conclusion

This compound stands out as a powerful fluorescent probe due to its excellent photophysical characteristics, including sharp, structured emission spectra, high quantum efficiency, long fluorescence lifetime, and environmental sensitivity. The presence of a terminal alkyne group facilitates its use as a versatile building block for constructing complex molecular systems. A thorough understanding and precise measurement of its photophysical properties, following rigorous experimental protocols, are essential for its effective application in advanced research, diagnostics, and materials development.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. 1-Ethynyl pyrene (A270014) | Antibodies.com [antibodies.com]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C18H10 | CID 154905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 15. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Absorption and Emission Spectra of 1-Ethynylpyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1-ethynylpyrene, a versatile fluorophore with significant potential in various scientific and biomedical applications. This document outlines its key spectral characteristics, details the experimental protocols for their measurement, and presents a visual representation of the underlying photophysical processes.

Core Photophysical Data

| Property | Value (nm) | Solvent/Conditions |

| Absorption Maxima (λ_abs) | 343, 326, 313, 276, 265, 242, 234[1] | Not Specified |

| Emission Maxima (λ_em) | 377, 397[1] | Not Specified |

Note: Molar absorptivity (ε) and fluorescence quantum yield (Φ) are critical parameters for the comprehensive characterization of a fluorophore. However, specific, experimentally determined values for this compound are not consistently reported in the available literature. For reference, pyrene, the parent compound, has a molar extinction coefficient of approximately 54,000 cm⁻¹/M at 335.2 nm. The quantum yield of pyrene derivatives can be significantly influenced by their substitution and the solvent used. For instance, alkyl-substituted pyrenes have been shown to exhibit enhanced fluorescence quantum yields[2].

Experimental Protocols

The following sections describe standardized experimental methodologies for the determination of the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield of this compound.

Measurement of Absorption and Emission Spectra

A standard protocol for acquiring absorption and emission spectra involves the following steps:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation:

-

Absorption: Use a dual-beam UV-Vis spectrophotometer.

-

Emission: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

-

Absorption Spectrum Acquisition:

-

Record a baseline spectrum of the solvent using a matched cuvette.

-

Measure the absorbance of the this compound solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to one of the absorption maxima (e.g., 343 nm).

-

Scan the emission monochromator over a wavelength range that encompasses the expected fluorescence (e.g., 350-600 nm).

-

Record the fluorescence emission spectrum. It is crucial to correct for instrument-specific factors and the wavelength-dependent sensitivity of the detector.

-

Determination of Molar Absorptivity (ε)

The molar absorptivity can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in a chosen solvent.

-

Absorbance Measurements: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max).

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be equal to the molar absorptivity (assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield (Φ)

The relative method, using a well-characterized fluorescence standard, is a common approach for determining the fluorescence quantum yield.

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that are in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Matching: Prepare solutions of the standard and this compound with identical absorbance values at the same excitation wavelength. The absorbance should be kept low (< 0.1) to minimize re-absorption effects.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²)

where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Photophysical Processes of this compound

The fundamental photophysical processes of absorption and emission for this compound can be visualized as a sequence of events involving the transition of the molecule between electronic energy states.

Caption: Jablonski diagram illustrating the absorption and emission processes of this compound.

Experimental Workflow for Spectroscopic Characterization

The systematic characterization of the photophysical properties of this compound follows a logical workflow, from sample preparation to data analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Photophysical Properties of 1-Ethynylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key photophysical properties of 1-ethynylpyrene, specifically its fluorescence quantum yield and lifetime. This document details the experimental protocols for measuring these properties and presents available data for pyrene and a closely related derivative to serve as a valuable reference for researchers utilizing this fluorophore in their work.

Introduction to the Photophysics of Pyrene Derivatives

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) widely utilized as fluorescent probes in biological and materials science.[1] Their long fluorescence lifetime, high sensitivity to the local environment, and the characteristic formation of an excited-state dimer, known as an excimer, make them exceptionally versatile.[1] The introduction of an ethynyl group at the 1-position of the pyrene core can be used to covalently attach the pyrene moiety to other molecules, such as proteins or nucleic acids, via click chemistry or Sonogashira coupling reactions, enabling the study of biomolecular structures and dynamics.[1]

The two most critical parameters defining the performance of a fluorophore are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF).

-

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A higher quantum yield indicates a brighter fluorophore. This property is highly sensitive to the fluorophore's environment, including solvent polarity, temperature, and the presence of quenchers.[3]

-

Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.[4] It is an intrinsic property of a fluorophore but can also be influenced by environmental factors.[4] Lifetimes are typically in the nanosecond range for fluorescent dyes.[4]

Quantitative Photophysical Data

While specific photophysical data for this compound is not extensively tabulated in the literature, the following tables provide data for the parent pyrene molecule and a structurally similar derivative, 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) . This derivative features the same this compound core with an added N,N-dimethylaniline group, which can induce intramolecular charge transfer (ICT) and significantly affect its photophysical properties.[5]

Table 1: Photophysical Properties of Pyrene

| Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |

| Cyclohexane | 0.32 | ~440 (deoxygenated)[6] |

| Water (Air-Saturated) | - | 127[7] |

| Water (Deoxygenated) | - | 194[7] |

Table 2: Photophysical Properties of 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) [5]

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |

| n-Hexane | 1.88 | 388 | 424 | 2150 | 0.85 | 1.90 |

| Dioxane | 2.21 | 390 | 478 | 4550 | 0.65 | 3.03 |

| Dichloromethane | 8.93 | 392 | 498 | 5250 | 0.49 | 2.92 |

| 2-Propanol | 19.92 | 390 | 503 | 5700 | 0.12 | 1.95 |

| Ethanol | 24.55 | 388 | 511 | 6150 | 0.07 | 1.58 |

| Methanol | 32.70 | 388 | 522 | 6600 | 0.04 | 1.15 |

| Acetonitrile | 37.50 | 388 | 547 | 7600 | 0.09 | 1.50 |

Data for DMAPEPy extracted from a study by Ray et al. (2006). The presence of the donor-acceptor structure in DMAPEPy leads to significant solvatochromism, where the emission wavelength and quantum yield are strongly dependent on solvent polarity.[5]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is the most common approach for determining the fluorescence quantum yield of a sample.[8] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[8]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer (Spectrofluorometer)

-

10 mm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Solvent (spectroscopic grade)

-

Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[9]

-

Sample of this compound

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the reference standard and the this compound sample in the chosen solvent.

-

Prepare Dilutions: Prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1, and ideally in the range of 0.02 to 0.1, to avoid inner filter effects.[8]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.[3]

-

Measure Fluorescence Emission: Using the fluorescence spectrometer, record the fluorescence emission spectrum for each solution. It is critical to use the same instrument parameters (e.g., excitation wavelength, slit widths) for both the standard and the sample measurements.[10]

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the standard and the sample, create a plot of integrated fluorescence intensity versus absorbance. The plot should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:[10]

ΦS = ΦR * (GradS / GradR) * (nS² / nR²)

Where:

-

ΦR is the quantum yield of the reference standard.

-

GradS is the gradient of the plot for the sample.

-

GradR is the gradient of the plot for the reference.

-

nS is the refractive index of the sample's solvent.

-

nR is the refractive index of the reference's solvent. (If the same solvent is used, this term becomes 1).

-

Determination of Fluorescence Lifetime

Fluorescence lifetime is most commonly measured using Time-Correlated Single Photon Counting (TCSPC).[6][11] This technique measures the time delay between the excitation of the sample by a short pulse of light and the detection of the emitted photon.[11] By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[6]

Materials and Equipment:

-

TCSPC System, which includes:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder in a light-tight chamber

-

High-speed, single-photon sensitive detector (e.g., Photomultiplier Tube - PMT)

-

Timing electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC)

-

Data acquisition and analysis software

-

-

Sample of this compound in solution

-

Scattering solution (e.g., Ludox) for measuring the Instrument Response Function (IRF)

Procedure:

-

System Setup: The pulsed light source is set to a specific repetition rate (e.g., 1-40 MHz). The detector and timing electronics are synchronized with the light source.[11]

-

Measure Instrument Response Function (IRF): Replace the sample with a scattering solution (like dilute Ludox). The recorded decay profile represents the time profile of the excitation pulse as convoluted with the detector response. This is the IRF, or "prompt."

-

Prepare Sample: Place the cuvette containing the this compound solution in the sample holder. The concentration should be adjusted to ensure the photon counting rate is low enough (typically <5% of the laser repetition rate) to avoid "pile-up" artifacts, where more than one photon is detected per excitation cycle.[4]

-

Data Acquisition: The system records the time difference between each light pulse (START signal) and the arrival of the first detected fluorescence photon (STOP signal).[6] These events are collected over millions of cycles to build a statistically robust decay histogram.

-

Data Analysis:

-

The raw decay data is loaded into the analysis software along with the measured IRF.

-

The software performs a deconvolution of the IRF from the experimental decay data.

-

The resulting decay curve is fitted to an exponential decay model (mono-exponential, bi-exponential, etc.). For a simple system, a mono-exponential decay is expected: I(t) = I₀ * exp(-t/τF)

-

The software calculates the fluorescence lifetime (τF) from the fit. The quality of the fit is assessed using statistical parameters like chi-squared (χ²).[4]

-

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 4. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chem.uci.edu [chem.uci.edu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. edinst.com [edinst.com]

- 11. horiba.com [horiba.com]

An In-Depth Technical Guide to the Solvatochromic Effects on 1-Ethynylpyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylpyrene is a fluorescent probe that has garnered significant interest within the scientific community, particularly in the fields of materials science and bioconjugation chemistry. Its rigid structure, extended π-conjugation, and high fluorescence quantum yield make it an excellent candidate for a variety of applications, including as a building block for fluorescent polymers, a label for biomolecules, and a sensor for environmental polarity. The sensitivity of its fluorescence to the surrounding solvent environment, a phenomenon known as solvatochromism, is a key characteristic that underpins its utility as a polarity probe. This technical guide provides a comprehensive overview of the solvatochromic effects on the fluorescence of this compound, presenting key photophysical data, detailed experimental protocols, and visualizations of the underlying principles and workflows.

When a fluorophore like this compound is in its ground state and is excited by absorbing a photon, it transitions to an excited state. The polarity of the surrounding solvent molecules can influence the energy levels of both the ground and excited states. In polar solvents, the solvent molecules will reorient themselves to stabilize the excited state dipole moment of the fluorophore, which is often larger than its ground state dipole moment. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the emission spectrum. The extent of this shift is dependent on the polarity of the solvent, making it possible to correlate the fluorescence emission wavelength with the polarity of the fluorophore's microenvironment.

Photophysical Data of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Chloroform | 250, 259, 291, 303, 316, 389, 412, 438 | 444, 472 | - | 0.49 |

| Acetonitrile | 292, 308, 313, 369, 387, 408, 412, 433 | 447, 470 | - | 0.49 |

Data for 1,3,6,8-tetraethynylpyrene, which serves as an illustrative example of the photophysical properties of ethynyl-substituted pyrenes.[1]

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the extent of the interaction between the fluorophore and the solvent in the excited state. A larger Stokes shift is typically observed in more polar solvents due to the greater stabilization of the excited state.

Experimental Protocols

To investigate the solvatochromic effects on this compound fluorescence, a series of standardized experimental protocols are employed.

Sample Preparation

-

Stock Solution Preparation: A stock solution of this compound is prepared in a high-purity solvent, such as spectroscopic grade toluene or chloroform, at a concentration of approximately 1 mM.

-

Working Solutions: A series of working solutions are prepared by diluting the stock solution in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol). The final concentration of the working solutions should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects.

-

Degassing: For accurate fluorescence quantum yield and lifetime measurements, it is often necessary to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solutions for 15-20 minutes.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy: The absorption spectra of the working solutions are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined for each solvent.

-

Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The samples are excited at or near their absorption maximum, and the emission is scanned over a range of wavelengths to determine the emission maximum (λ_em).

-

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined using a relative method. A well-characterized fluorescence standard with a known quantum yield and similar absorption and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄) is used for comparison. The integrated fluorescence intensities and the absorbances of the sample and the standard at the excitation wavelength are measured, and the quantum yield is calculated using the following equation:

Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: Fluorescence lifetimes (τ_f) are measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

Signaling Pathway of Solvatochromism

The following diagram illustrates the process of solvatochromism, showing how the solvent polarity affects the energy levels of the ground and excited states of this compound, leading to a shift in the fluorescence emission.

Caption: Solvatochromic effect on this compound fluorescence.

Experimental Workflow for Solvatochromism Study

This diagram outlines the typical experimental workflow for investigating the solvatochromic properties of this compound.

Caption: Workflow for solvatochromic analysis of this compound.

Conclusion

The solvatochromic effects on this compound fluorescence provide a powerful tool for probing the polarity of its local environment. The observed bathochromic shift in the emission spectrum with increasing solvent polarity is a direct consequence of the stabilization of the excited state by the surrounding solvent molecules. By systematically measuring the photophysical properties of this compound in a range of solvents, researchers can construct a scale that correlates fluorescence emission with solvent polarity. This information is invaluable for the rational design of fluorescent sensors and for interpreting the fluorescence data of this compound-labeled biomolecules in complex biological systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for conducting such investigations, enabling researchers to harness the full potential of this compound as a versatile and sensitive fluorescent probe.

References

1-ethynylpyrene excimer formation and kinetics

An In-depth Technical Guide to 1-Ethynylpyrene Excimer Formation and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile fluorescent probe derived from pyrene, a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties. A key characteristic of pyrene and its derivatives is the formation of an excited-state dimer, or "excimer," which exhibits a distinct, red-shifted, and broad fluorescence emission compared to the structured emission of the monomer. This phenomenon is highly sensitive to the local concentration and proximity of the fluorophores, making this compound an invaluable tool for probing molecular distances, dynamics, and microenvironments. Its terminal ethynyl group allows for straightforward covalent attachment to a wide range of molecules, including proteins, nucleic acids, and polymers, via reactions like click chemistry and Sonogashira coupling.[1] This guide provides a comprehensive overview of the theoretical and experimental aspects of , tailored for professionals in research and drug development.

Mechanism of Excimer Formation

The formation of a this compound excimer is a dynamic process that occurs when an excited-state monomer encounters a ground-state monomer. The process is governed by the principles of photophysics and molecular diffusion.

-

Excitation: A ground-state this compound molecule (M) absorbs a photon of UV light, transitioning to an excited singlet state (M*).[2]

-

Monomer Emission: The excited monomer (M*) can relax to the ground state by emitting a photon, resulting in characteristic, structured fluorescence in the 370-410 nm range.[2][3]

-

Diffusional Encounter: If the concentration of this compound is sufficiently high, the excited monomer (M*) may diffuse and interact with a ground-state monomer (M) before it fluoresces.[4]

-

Excimer Formation: Upon close approach (within 3-5 Å), the two molecules form a transient, lower-energy excited-state complex known as an excimer (E*).[2] This process is only favorable when one of the molecules is in the excited state.

-

Excimer Emission: The excimer (E*) can then relax to the ground state by emitting a single photon. This emission is broad, featureless, and significantly red-shifted, typically appearing around 470-500 nm.[2][5] Following emission, the two ground-state monomers dissociate and repel each other.[4]

The efficiency of excimer formation is dependent on several factors, including the concentration of the fluorophore, the viscosity of the solvent (which affects diffusion rates), and the presence of any steric constraints that may hinder the necessary face-to-face π-stacking arrangement of the pyrene rings.

Photophysical and Kinetic Data

The quantitative parameters that describe the behavior of this compound are crucial for accurate data interpretation. While specific data for this compound can be sparse, the photophysical properties are dominated by the pyrene chromophore. The following tables summarize typical values for pyrene in non-polar solvents like cyclohexane, which serve as a reliable baseline.

Table 1: Photophysical Properties of the Pyrene Chromophore

| Parameter | Symbol | Typical Value | Unit | Description |

| Absorption Maximum | λabs | ~335 | nm | Wavelength of maximum light absorption. |

| Monomer Emission Maxima | λem,M | ~375, 385, 395 | nm | Wavelengths of the vibronic peaks in the monomer fluorescence spectrum.[3] |

| Excimer Emission Maximum | λem,E | ~475 | nm | Wavelength of the peak of the broad excimer fluorescence band.[6] |

| Monomer Fluorescence Quantum Yield | ΦM | 0.5 - 0.7 | - | Efficiency of monomer fluorescence in the absence of quenchers or excimer formation.[6] |

| Excimer Fluorescence Quantum Yield | ΦE | ~0.5 | - | Efficiency of excimer fluorescence. |

| Monomer Radiative Lifetime | τM,0 | ~450 | ns | Intrinsic lifetime of the monomer excited state in deoxygenated solvent.[7] |

| Excimer Radiative Lifetime | τE | 50 - 100 | ns | Lifetime of the excimer excited state.[8] |

Table 2: Kinetic Rate Constants for Pyrene Excimer Dynamics

| Parameter | Symbol | Typical Value (in Cyclohexane) | Unit | Description |

| Monomer Radiative Rate | kfM | ~1.5 x 106 | s-1 | Rate of photon emission from the monomer. |

| Monomer Non-Radiative Rate | knrM | ~0.7 x 106 | s-1 | Rate of non-emissive decay of the monomer (internal conversion, intersystem crossing). |

| Excimer Formation Rate Constant | ka | ~1 x 1010 | M-1s-1 | Second-order rate constant for the association of M* and M to form E.[7] |

| Excimer Dissociation Rate Constant | kd | ~1 x 107 | s-1 | First-order rate constant for the dissociation of E back to M* and M. |

| Excimer Radiative Rate | kfE | ~1 x 107 | s-1 | Rate of photon emission from the excimer. |

| Excimer Non-Radiative Rate | knrE | ~1 x 107 | s-1 | Rate of non-emissive decay of the excimer. |

Experimental Protocols

Studying this compound excimer formation typically involves steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectra as a function of fluorophore concentration.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable, deoxygenated solvent (e.g., argon-purged cyclohexane or toluene). Oxygen is an efficient quencher of the pyrene excited state and must be removed.[7]

-

Create a series of dilutions from the stock solution, typically ranging from 10-6 M to 10-2 M.

-

Use quartz cuvettes for all measurements.

-

-

Instrumentation:

-

Use a standard spectrofluorometer equipped with an excitation monochromator, an emission monochromator, and a photomultiplier tube (PMT) detector.[6]

-

Set the excitation wavelength to a value where this compound absorbs strongly (e.g., 335 nm).

-

-

Data Acquisition:

-

Record the emission spectrum for each concentration, typically scanning from 350 nm to 600 nm.

-

Measure the intensity of a monomer peak (IM, e.g., at 375 nm) and the excimer peak (IE, e.g., at 475 nm).

-

-

Data Analysis:

-

Plot the ratio of excimer to monomer fluorescence intensity (IE/IM) against the concentration.

-

This plot, known as a Stern-Volmer plot, should be linear at lower concentrations and can be used to extract information about the kinetics of excimer formation.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing direct information about the lifetimes of the excited species. Time-Correlated Single Photon Counting (TCSPC) is the most common method.[9][10]

Methodology:

-

Sample Preparation:

-

Prepare deoxygenated solutions at a low concentration (to observe monomer decay) and a high concentration (to observe both monomer and excimer decay).

-

-

Instrumentation:

-

Use a TCSPC system, which includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode at ~337 nm), a sample holder, emission optics with a monochromator, a single-photon sensitive detector (e.g., a PMT or SPAD), and timing electronics.[6]

-

-

Data Acquisition:

-

At a low concentration, set the emission monochromator to a monomer peak (e.g., 375 nm) and collect the fluorescence decay curve.

-

At a high concentration, collect decay curves at both a monomer wavelength (375 nm) and an excimer wavelength (475 nm). The decay at the monomer wavelength will show a fast component (intrinsic decay) and a component related to excimer formation. The decay at the excimer wavelength will show a rise time corresponding to the formation of the excimer, followed by its decay.

-

-

Data Analysis:

-

The decay curves are fitted to a sum of exponential functions.

-

Monomer decay at low concentration is typically fitted to a single exponential function to determine τM.

-

At high concentrations, the decay kinetics are more complex and require fitting to a bi-exponential model to deconvolve the contributions from the monomer and excimer species and extract the relevant rate constants.

-

Visualizations

Photophysical Pathways

Caption: Photophysical pathways for this compound monomer and excimer formation.

Kinetic Scheme

Caption: Kinetic model of the formation and decay of the this compound excimer.

Experimental Workflow

Caption: Generalized workflow for the experimental study of excimer formation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edinst.com [edinst.com]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Eclipsed and Twisted Excimers of Pyrene and 2-Azapyrene: How Nitrogen Substitution Impacts Excimer Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edinst.com [edinst.com]

- 10. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of 1-Ethynylpyrene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethynylpyrene is a fluorescent molecule derived from pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties. The addition of the ethynyl group extends the π-conjugated system, influencing its electronic and optical characteristics. These properties make this compound and its derivatives valuable as molecular probes and components in advanced materials. Understanding the electronic structure of this molecule is paramount for predicting its behavior and designing new functional materials.

This technical guide details the theoretical methodologies used to calculate the electronic structure of this compound. It provides standardized computational protocols, summarizes key quantitative data derived from such calculations, and illustrates the logical workflows and conceptual relationships involved.

Theoretical Foundations: Deciphering Electronic Behavior

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for modeling these properties. Key parameters in these calculations include:

-

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (ionization potential).

-

Lowest Unoccupied Molecular Orbital (LUMO): The lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (electron affinity).

-

HOMO-LUMO Gap (Egap): The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and a red-shift in the absorption spectrum.[1][2] This gap is a critical parameter for designing molecules with specific electronic and optical properties.[2]

Computational Methodologies

Precise calculation of electronic structure requires robust and well-defined protocols. Below are two standard methodologies, ranging from a widely used DFT-based approach to a more advanced method for achieving high accuracy for excited states.

Protocol 1: Standard DFT and TD-DFT Calculation

This protocol is a workhorse for computational chemists and provides a reliable balance of accuracy and computational cost for many systems.

Objective: To determine the ground-state geometry, frontier molecular orbital energies, and electronic absorption/emission spectra.

Methodology:

-

Ground-State Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) or 6-311G**.[3][4] Popular software packages for this task include Gaussian.[5]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Frontier Orbital Analysis: From the optimized ground-state structure, the energies of the HOMO and LUMO are extracted to determine the HOMO-LUMO energy gap.

-

Excited-State Calculations (Absorption): To calculate the UV-Vis absorption spectrum, a single-point Time-Dependent DFT (TD-DFT) calculation is performed on the optimized ground-state geometry.[6][7] This yields vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.[7]

-

Excited-State Geometry Optimization (Emission/Fluorescence): To predict the fluorescence spectrum, the geometry of the first singlet excited state (S₁) is optimized using TD-DFT. A subsequent single-point TD-DFT calculation on the optimized S₁ geometry provides the emission energy.[7][8]

-

Solvation Effects: To simulate the behavior in a solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated into all calculation steps.[8][9]

Protocol 2: Advanced Methods for High-Accuracy Excited States

For PAHs like pyrene, standard TD-DFT can sometimes incorrectly order the low-lying excited states (known as ¹Lₐ and ¹Lₑ). More advanced, computationally intensive methods may be required for a more accurate description.

Objective: To achieve benchmark-quality accuracy for the energies and ordering of electronic excited states.

Methodology:

-

Method Selection: Employ post-Hartree-Fock methods known for higher accuracy, such as the second-order approximate coupled-cluster (CC2) method or multi-reference methods like DFT/MRCI.[10][11]

-

Active Space Definition: For multi-reference methods, define an "active space" of molecular orbitals that are most important for the electronic transitions, which for pyrene derivatives typically includes the π-system.

-

Benchmark Calculations: These methods provide highly accurate energies that can serve as benchmarks to validate results from less expensive methods like TD-DFT.[10]

Quantitative Data Summary

The following tables summarize the kind of quantitative data obtained from DFT calculations on pyrene derivatives. The values are illustrative of the outputs from the described computational protocols.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Pyrene | -5.89 | -2.05 | 3.84 | B3LYP/6-311G[4] |

| 1-Chloropyrene | -5.99 | -2.27 | 3.72 | B3LYP/6-311G[4] |

Table 1: Calculated Frontier Molecular Orbital Energies. The HOMO-LUMO gap (ΔE) is a key indicator of chemical reactivity and stability.[4]

| Property | Pyrene | 1-Chloropyrene | 2-Chloropyrene | 4-Chloropyrene |

| Chemical Potential (μ) (a.u.) | -0.1460 | -0.1555 | -0.1585 | -0.1570 |

| Chemical Hardness (η) (a.u.) | 0.0705 | 0.0685 | 0.0705 | 0.0690 |

Table 2: Calculated Chemical Reactivity Descriptors. Lower chemical potential (μ) and higher chemical hardness (η) generally correlate with greater molecular stability.[4]

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of complex workflows and relationships.

References

- 1. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain | MDPI [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.damascusuniversity.edu.sy [journal.damascusuniversity.edu.sy]

- 10. hanslischka.com [hanslischka.com]

- 11. researchgate.net [researchgate.net]

The Enduring Glow: A Technical Guide to the Discovery and History of Pyrene-Based Fluorophores

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon first isolated from coal tar, has illuminated the path of scientific discovery for decades.[1] Its unique photophysical properties, particularly its long fluorescence lifetime and sensitivity to its microenvironment, have established it as a cornerstone fluorophore in chemistry, biology, and materials science. This in-depth technical guide explores the discovery and history of pyrene-based fluorophores, providing a comprehensive resource on their properties, applications, and the experimental methodologies that underpin their use.

A Luminous History: From Coal Tar to Cellular Imaging

The journey of pyrene from a simple coal tar constituent to a sophisticated molecular probe is a testament to the foundational work of pioneers in fluorescence spectroscopy. The very understanding of fluorescence phenomena owes much to the work of Polish physicist Aleksander Jablonski, who in 1933 developed the Jablonski diagram to illustrate the electronic transitions that govern light absorption and emission.[2][3][4][5][6][7][8] This fundamental concept provides the framework for understanding the behavior of all fluorophores, including pyrene.

A pivotal moment in the history of pyrene fluorescence came in 1954 when German scientist Theodor Förster reported the discovery of "excimer" (excited state dimer) formation in pyrene solutions.[1][9] This phenomenon, where an excited pyrene molecule interacts with a ground-state pyrene molecule to form a transient, lower-energy excited state, results in a characteristic broad, red-shifted emission. This discovery unlocked a powerful tool for probing molecular proximity and dynamics.

Further extending the utility of pyrene was the development of Förster Resonance Energy Transfer (FRET) theory, also by Theodor Förster.[6][8][10][11] FRET describes the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[10] The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules, making pyrene and its derivatives valuable partners in FRET-based assays for studying molecular interactions.[12][13][14][15][16][17]

The Photophysical Core of Pyrene's Utility

The versatility of pyrene as a fluorophore stems from a unique combination of photophysical properties:

-

Long Fluorescence Lifetime: Pyrene exhibits a notably long fluorescence lifetime, which allows for time-resolved measurements and enhances its sensitivity to dynamic processes.[1][18]

-

High Quantum Yield: In many environments, pyrene displays a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted light.[1][18]

-

Environmental Sensitivity: The vibronic fine structure of pyrene's monomer emission is highly sensitive to the polarity of its local environment.[1] This "Ham effect" allows it to be used as a probe of solvent polarity.[19]

-

Excimer and Exciplex Formation: The ability to form excimers with other pyrene molecules and exciplexes (excited state complexes) with other aromatic molecules is a hallmark of pyrene. The ratio of monomer to excimer emission is a sensitive ruler of intermolecular distances.[1][9][20][21][22]

These properties can be finely tuned through chemical modification of the pyrene core, leading to a vast arsenal of pyrene-based probes with tailored functionalities for specific applications.[18][23]

Quantitative Photophysical Data of Selected Pyrene-Based Fluorophores

The following tables summarize key photophysical parameters for pyrene and some of its commonly used derivatives to facilitate comparison and selection for specific experimental needs.

| Fluorophore | Excitation Max (nm) | Emission Max (Monomer) (nm) | Emission Max (Excimer) (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Solvent | Reference(s) |

| Pyrene | 334 | 372, 385, 393 | ~470 | 0.65 | 410 | Ethanol | [1] |

| Pyrene | 335.2 | 372, 383, 393 | - | 0.32 | - | Cyclohexane | |

| 1-Pyrenebutyric acid | ~345 | ~377, 397 | ~480 | - | - | Various | [9] |

| N-(1-Pyrene)maleimide | ~340 | ~376, 396 | ~480 | - | - | Various | [1] |

| 4-(Pyren-2-yl)butyric acid | - | - | - | - | 622 | - | [9] |

| 2- and 2,7-substituted pyrenes | - | - | - | 0.19 - 0.93 | 16 - 80 | - | [9] |

| Pyrene-amide derivatives | - | - | - | - | Varies with attachment | Various | [24] |

Key Experimental Methodologies

The application of pyrene-based fluorophores in research relies on robust experimental protocols. Below are detailed methodologies for common procedures.

Synthesis of N-(1-Pyrene)maleimide

N-(1-Pyrene)maleimide is a widely used thiol-reactive probe for labeling proteins and other biomolecules.

Materials:

-

1-Aminopyrene

-

Maleic anhydride

-

Triethylamine

-

Acetic anhydride

-

Sodium acetate

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of N-(1-Pyrenyl)maleamic acid:

-

Dissolve 1-aminopyrene in toluene.

-

Add a solution of maleic anhydride in toluene dropwise at room temperature with stirring.

-

Continue stirring for 2-3 hours. The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold toluene, and dry under vacuum to yield N-(1-pyrenyl)maleamic acid.

-

-

Cyclization to N-(1-Pyrene)maleimide:

-

Suspend the N-(1-pyrenyl)maleamic acid in a mixture of acetic anhydride and sodium acetate.

-

Heat the mixture at 80-90 °C for 2-3 hours with stirring.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

The crude N-(1-pyrene)maleimide will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane) to obtain pure N-(1-pyrene)maleimide.

-

Protein Labeling with Pyrene Maleimide

This protocol describes the covalent attachment of pyrene maleimide to cysteine residues in proteins.[4][23][25][26]

Materials:

-

Protein of interest with accessible cysteine residues

-

N-(1-Pyrene)maleimide

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Degassed buffer (e.g., PBS or Tris, pH 7.0-7.5)

-

Reducing agent (e.g., DTT or TCEP) (optional, for reducing disulfide bonds)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of a reducing agent like DTT or TCEP and incubate for 1 hour at room temperature.

-

Remove the reducing agent by dialysis or using a desalting column.

-

-

Labeling Reaction:

-

Prepare a stock solution of N-(1-pyrene)maleimide in DMSO or DMF (e.g., 10 mM).

-

Add a 10-20 fold molar excess of the pyrene maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C in the dark with gentle stirring.

-

-

Purification:

-

Remove the unreacted pyrene maleimide by size-exclusion chromatography.

-

Collect the protein-containing fractions and confirm labeling by measuring the absorbance at 280 nm (for protein) and ~340 nm (for pyrene).

-

-

Determination of Labeling Efficiency:

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the pyrene moiety.

-

Visualizing the Principles of Pyrene Fluorescence

Diagrams created using the DOT language provide a clear visual representation of the fundamental processes and workflows involving pyrene-based fluorophores.

Caption: Jablonski diagram illustrating electronic and vibrational energy levels and transitions.

Caption: Schematic of pyrene monomer excitation and subsequent excimer formation and emission.

Caption: A generalized workflow for a FRET experiment using a pyrene donor.

The Future is Bright for Pyrene-Based Fluorophores

The legacy of pyrene in fluorescence is a testament to its remarkable photophysical properties. From fundamental studies of molecular interactions to advanced applications in super-resolution imaging and diagnostics, pyrene and its derivatives continue to be indispensable tools for researchers.[27][28] As synthetic chemistry evolves, we can anticipate the development of novel pyrene-based probes with even greater sophistication, further expanding their role in unraveling the complexities of biological systems and driving innovation in drug development and materials science.[29]

References

- 1. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. edinst.com [edinst.com]

- 7. horiba.com [horiba.com]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. A pyrene-based fluorescent probe for H2S detection and cellular imaging | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. iptl.gdut.edu.cn [iptl.gdut.edu.cn]

- 13. Fluorescence resonance energy transfer from pyrene to perylene labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 16. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. researchgate.net [researchgate.net]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. biotium.com [biotium.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: 1-Ethynylpyrene (CAS: 34993-56-1)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of 1-ethynylpyrene, covering its chemical and physical properties, detailed synthesis and experimental application protocols, and its known biological interactions, particularly concerning the cytochrome P450 system and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Core Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) functionalized with a terminal alkyne group. This feature makes it a valuable building block in organic synthesis and materials science, as well as a fluorescent probe for biological systems. Its fundamental properties are summarized below.

| Property[1][2][3][4][5][6] | Value |

| CAS Number | 34993-56-1 |

| Molecular Formula | C₁₈H₁₀ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Light yellow solid |

| Solubility | Good solubility in chloroform, dichloromethane, and toluene; low solubility in water. |

| Storage Conditions | Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure. |

Photophysical Properties

This compound is highly fluorescent, a characteristic inherited from the pyrene core. Its terminal alkyne allows for its covalent incorporation into various systems while retaining desirable photophysical properties. A key feature of pyrene and its derivatives is the ability to form "excimers" (excited-state dimers) when two molecules are in close proximity, leading to a distinct, red-shifted emission. This property is often exploited to probe molecular distances and conformational changes in biomolecules.

| Parameter | Wavelength (nm) / Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | ~350 nm | Varies with solvent polarity |

| Emission Maximum (λ_em, Monomer) | ~380-400 nm | Varies with solvent polarity |

| Emission Maximum (λ_em, Excimer) | ~470-480 nm | When in close proximity to another pyrene moiety |

| Fluorescence Quantum Yield (Φ_F) | High in non-polar solvents, decreases with increasing solvent polarity. | General observation for pyrene derivatives |

| Fluorescence Lifetime (τ) | Varies; can be in the nanosecond range. | Dependent on local environment and quenching |

Experimental Protocols

Synthesis of this compound from 1-Bromopyrene

The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction between 1-bromopyrene and a protected acetylene source, followed by deprotection.

Protocol:

-

Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromopyrene (1 equivalent) in a mixture of anhydrous toluene and triethylamine (Et₃N) (e.g., 2:1 v/v).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification of Silylated Intermediate: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1-(trimethylsilylethynyl)pyrene.

-

Desilylation: Dissolve the purified intermediate in a mixture of methanol and dichloromethane. Add a base such as potassium carbonate (K₂CO₃) or a solution of tetrabutylammonium fluoride (TBAF) in THF.

-

Final Purification: Stir the mixture at room temperature for 1-3 hours. After completion, neutralize the reaction, extract the product with an organic solvent, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the final product, this compound, by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

On-Column Labeling of an Oligonucleotide with this compound

This protocol describes the covalent attachment of this compound to a 5-iodo-2'-deoxyuridine-modified oligonucleotide during solid-phase synthesis.

Protocol:

-

Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a standard DNA synthesizer using phosphoramidite chemistry. At the desired labeling position, incorporate a 5-iodo-2'-deoxyuridine phosphoramidite. Keep the final oligonucleotide on the solid support (CPG column) with the 5'-DMT group intact.

-

Prepare Reagent Solutions:

-

Solution A (Catalyst): Prepare a solution of Pd₂(dba)₃ and triphenylarsine (AsPh₃) in dry DMF.

-

Solution B (Alkyne): Prepare a solution of this compound and CuI in dry DMF.

-

-

On-Column Coupling:

-

Flush the CPG column containing the oligonucleotide with dry acetonitrile.

-

Using two syringes, push Solution A and Solution B simultaneously and repeatedly through the column for 1-2 hours at room temperature.

-

Ensure the solutions are well-mixed as they pass through the solid support.

-

-

Washing: After the coupling reaction, wash the column thoroughly with DMF, then acetonitrile, to remove excess reagents and catalysts.

-

Cleavage and Deprotection: Cleave the labeled oligonucleotide from the solid support and remove the protecting groups using standard conditions (e.g., concentrated ammonium hydroxide at 55°C).

-

Purification: Purify the this compound-labeled oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Caption: Experimental workflow for oligonucleotide labeling.